(Z)-5-(2-methoxybenzylidene)-2-thioxo-3-(3-(trifluoromethyl)phenyl)thiazolidin-4-one
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Overview
Description
(Z)-5-(2-methoxybenzylidene)-2-thioxo-3-(3-(trifluoromethyl)phenyl)thiazolidin-4-one is a synthetic organic compound belonging to the thiazolidinone class. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The structure of this compound features a thiazolidinone core with a methoxybenzylidene and a trifluoromethylphenyl substituent, contributing to its unique chemical and biological characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-5-(2-methoxybenzylidene)-2-thioxo-3-(3-(trifluoromethyl)phenyl)thiazolidin-4-one typically involves a multi-step process:
Formation of Thiazolidinone Core: The initial step involves the condensation of a suitable aldehyde with a thioamide in the presence of a base, such as sodium hydroxide, to form the thiazolidinone ring.
Introduction of Substituents: The methoxybenzylidene and trifluoromethylphenyl groups are introduced through subsequent reactions. For instance, the methoxybenzylidene group can be added via a Knoevenagel condensation reaction using 2-methoxybenzaldehyde and a suitable base like piperidine.
Final Product Formation:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for precise reagent addition and temperature control.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the thiazolidinone ring, potentially converting it to a hydroxyl group.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydroxyl derivatives of the thiazolidinone ring.
Substitution: Nitrated or halogenated derivatives of the aromatic rings.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its ability to coordinate with metal centers.
Synthetic Intermediates: It serves as an intermediate in the synthesis of more complex molecules.
Biology and Medicine
Antimicrobial Agents: Exhibits activity against a range of bacterial and fungal pathogens.
Anti-inflammatory Drugs: Potential use in the development of anti-inflammatory medications.
Anticancer Research: Investigated for its cytotoxic effects on various cancer cell lines.
Industry
Material Science: Used in the development of new materials with specific electronic or optical properties.
Pharmaceuticals: As a precursor or active ingredient in drug development.
Mechanism of Action
The biological activity of (Z)-5-(2-methoxybenzylidene)-2-thioxo-3-(3-(trifluoromethyl)phenyl)thiazolidin-4-one is primarily due to its interaction with specific molecular targets. For instance, its antimicrobial activity may result from the inhibition of bacterial enzymes or disruption of cell membrane integrity. In anticancer applications, it may induce apoptosis through the activation of caspases or inhibition of cell proliferation pathways.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: Known for their antidiabetic properties.
Benzylidene Thiazolidinones: Similar structure but with different substituents, affecting their biological activity.
Uniqueness
The presence of both methoxybenzylidene and trifluoromethylphenyl groups in (Z)-5-(2-methoxybenzylidene)-2-thioxo-3-(3-(trifluoromethyl)phenyl)thiazolidin-4-one imparts unique electronic and steric properties, enhancing its biological activity compared to other thiazolidinones. The trifluoromethyl group, in particular, is known to increase metabolic stability and bioavailability, making this compound a promising candidate for further drug development.
Properties
IUPAC Name |
(5Z)-5-[(2-methoxyphenyl)methylidene]-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F3NO2S2/c1-24-14-8-3-2-5-11(14)9-15-16(23)22(17(25)26-15)13-7-4-6-12(10-13)18(19,20)21/h2-10H,1H3/b15-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMALFHRSLQKAMQ-DHDCSXOGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=C2C(=O)N(C(=S)S2)C3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C\2/C(=O)N(C(=S)S2)C3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F3NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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